Cas no 22072-07-7 (7-Chloro-N,N-dimethylquinolin-4-amine)

7-Chloro-N,N-dimethylquinolin-4-amine Propriedades químicas e físicas
Nomes e Identificadores
-
- 7-Chloro-N,N-dimethylquinolin-4-amine
- 7-CHLORO-4-N,N-DIMETHYLAMINO-QUINOLINE
- 7-chloro-N,N-dimethyl-4-Quinolinamine
- 4-Quinolinamine,7-chloro-N,N-dimethyl
- 7-chloro-4-(dimethylamino)quinoline
- AC-18575
- A878755
- AKOS015964018
- 22072-07-7
- 7-chloro-N, N-dimethylquinolin-4-amine
- SCHEMBL1706258
- DTXSID80540196
- FT-0731002
- SB69388
- DB-022577
- HS-4547
-
- MDL: MFCD09030690
- Inchi: InChI=1S/C11H11ClN2/c1-14(2)11-5-6-13-10-7-8(12)3-4-9(10)11/h3-7H,1-2H3
- Chave InChI: CNGZPOQQPLFGFN-UHFFFAOYSA-N
- SMILES: CN(C)C1=CC=NC2=C1C=CC(=C2)Cl
Propriedades Computadas
- Massa Exacta: 206.06100
- Massa monoisotópica: 206.0610761g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 14
- Contagem de Ligações Rotativas: 1
- Complexidade: 196
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 16.1Ų
- XLogP3: 3.1
Propriedades Experimentais
- Densidade: 1.239
- Ponto de ebulição: 306.1°C at 760 mmHg
- Ponto de Flash: 138.9°C
- Índice de Refracção: 1.657
- PSA: 16.13000
- LogP: 2.95420
7-Chloro-N,N-dimethylquinolin-4-amine Informações de segurança
7-Chloro-N,N-dimethylquinolin-4-amine Dados aduaneiros
- CÓDIGO SH:2933499090
- Dados aduaneiros:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
7-Chloro-N,N-dimethylquinolin-4-amine Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D518485-1g |
7-Chloro-N,N-diMethylquinolin-4-aMine |
22072-07-7 | 97% | 1g |
$1305 | 2024-05-24 | |
Chemenu | CM145647-1g |
7-Chloro-N,N-dimethylquinolin-4-amine |
22072-07-7 | 95% | 1g |
$505 | 2021-08-05 | |
eNovation Chemicals LLC | D518485-1g |
7-Chloro-N,N-diMethylquinolin-4-aMine |
22072-07-7 | 97% | 1g |
$763 | 2025-02-24 | |
Alichem | A189007153-1g |
7-Chloro-N,N-dimethylquinolin-4-amine |
22072-07-7 | 95% | 1g |
$483.96 | 2023-09-02 | |
Chemenu | CM145647-1g |
7-Chloro-N,N-dimethylquinolin-4-amine |
22072-07-7 | 95% | 1g |
$423 | 2023-02-17 | |
Ambeed | A673624-1g |
7-Chloro-N,N-dimethylquinolin-4-amine |
22072-07-7 | 95+% | 1g |
$427.0 | 2024-08-03 | |
eNovation Chemicals LLC | Y0996462-5g |
7-chloro-N,N-dimethylquinolin-4-amine |
22072-07-7 | 95% | 5g |
$1280 | 2024-08-02 | |
eNovation Chemicals LLC | Y0996462-5g |
7-chloro-N,N-dimethylquinolin-4-amine |
22072-07-7 | 95% | 5g |
$1280 | 2025-02-19 | |
eNovation Chemicals LLC | D518485-1g |
7-Chloro-N,N-diMethylquinolin-4-aMine |
22072-07-7 | 97% | 1g |
$763 | 2025-02-22 | |
eNovation Chemicals LLC | Y0996462-5g |
7-chloro-N,N-dimethylquinolin-4-amine |
22072-07-7 | 95% | 5g |
$1280 | 2025-02-24 |
7-Chloro-N,N-dimethylquinolin-4-amine Literatura Relacionada
-
Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
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Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482
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3. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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